

A Comprehensive Technical Guide on the Synthesis of Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

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Ivermectin, a potent antiparasitic agent, has had a profound impact on both veterinary and human medicine, leading to its discoverers, William C. Campbell and Satoshi Ōmura, being awarded the 2015 Nobel Prize in Physiology or Medicine.[1][2] This guide provides an in-depth overview of its synthesis, experimental protocols, and mechanism of action.

Overview of Ivermectin Synthesis

Ivermectin is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces avermitilis.[3] The synthesis of ivermectin from avermectin primarily involves a selective hydrogenation of the C22-C23 double bond of the avermectin B1 precursor.[4] Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. [1]

The overall synthesis can be broken down into two main stages:

- Fermentation: Production of avermectins by Streptomyces avermitilis.
- Chemical Synthesis: Selective hydrogenation of avermectin B1 to yield ivermectin.

The production of the avermectin precursors is achieved through the fermentation of S. avermitilis. Initially, thousands of microbial fermentation products were screened for

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anthelmintic activity.[5] A culture of S. avermitilis, isolated from a soil sample in Japan, was found to produce a group of eight closely related avermectin homologues.[2][5] Through optimization of the fermentation medium and selection of high-producing isolates, the yield of total avermectins was significantly increased from an initial estimate of 9 μ g/ml to nearly 500 μ g/ml.[5] The primary products of this fermentation are avermectin B1a and B1b.[1]

The key chemical transformation in the synthesis of ivermectin is the selective reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds in the molecule.[5][6] This is a challenging chemical step due to the presence of multiple reactive sites.

A commonly used catalyst for this selective hydrogenation is Wilkinson's catalyst, (Ph₃P)₃RhCl. [6] However, due to the high cost of rhodium, alternative catalysts have been explored to reduce production costs.[6] One such alternative is a ruthenium-based catalyst system.[6]

A patented method describes the use of ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt as a catalyst for the hydrogenation of abamectin (avermectin B1) to ivermectin.[6] This reaction is carried out in a water-organic solvent two-phase system, which facilitates catalyst separation and recycling.[6]

Experimental Protocols

While specific industrial fermentation protocols are proprietary, a general outline based on published information would involve:

- Inoculum Preparation: A pure culture of Streptomyces avermitilis is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
- Production Fermentation: The production fermenter, containing a sterilized, optimized fermentation medium, is inoculated with the seed culture. The medium composition is critical for high yields of avermectins.[5]
- Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the production of avermectins.

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• Extraction and Purification: After fermentation, the avermectins are extracted from the fermentation broth and purified using chromatographic techniques to isolate the desired avermectin B1a and B1b mixture.

The following protocol is based on a patented method for the synthesis of ivermectin.[6]

Materials:

- Abamectin (Avermectin B1)
- Ruthenium trichloride (RuCl₃·3H₂O)
- Mono-sulfonated triphenylphosphine sodium salt (TPPMS)
- Toluene
- Ethanol
- Water
- Hydrogen gas (H₂)
- · Autoclave/High-pressure reactor

Procedure:

- A specified amount of abamectin is placed in an autoclave.
- Ruthenium trichloride and TPPMS are added in a specific molar ratio (e.g., TPPMS:Ru = 4:1). The mass ratio of ruthenium trichloride to abamectin is also defined (e.g., 1:10-20).
- A two-phase solvent system of toluene, water, and ethanol is added (e.g., in a mass ratio of 5:2:1).
- The autoclave is sealed and purged with hydrogen gas.
- The reaction is carried out under a hydrogen pressure of 0.3–4 MPa and at a temperature of 40–80 °C.



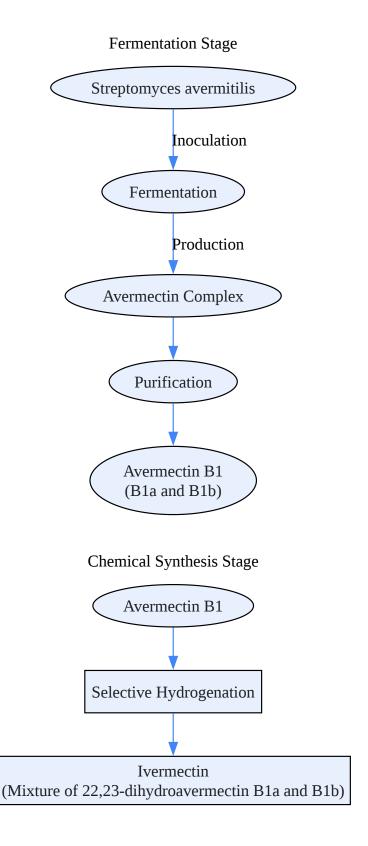
- The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled, and the pressure is released.
- The product, ivermectin, is isolated from the reaction mixture. The two-phase system allows for easier separation of the catalyst from the product.
- The isolated ivermectin is further purified, for example, by crystallization from ethanol.[7]

Quantitative Data

Parameter	Value	Reference
Ivermectin Composition		
22,23-dihydroavermectin B1a	≥ 80%	[1]
22,23-dihydroavermectin B1b	≤ 20%	[1]
Ruthenium-Catalyzed Hydrogenation		
Conversion Rate of Abamectin	75%	[6]
Selectivity for Ivermectin	77%	[6]
Alternative Synthesis from Abamectin B2		
Overall Yield	67-72%	[7]
Purity of Ivermectin (HPLC)	97.3%	[7]
Analytical Method (RP-HPLC)		
Limit of Detection (LOD)	- 2.93 μg/ml	[8]
Limit of Quantification (LOQ)	8.79 μg/ml	[8]

Mandatory Visualizations

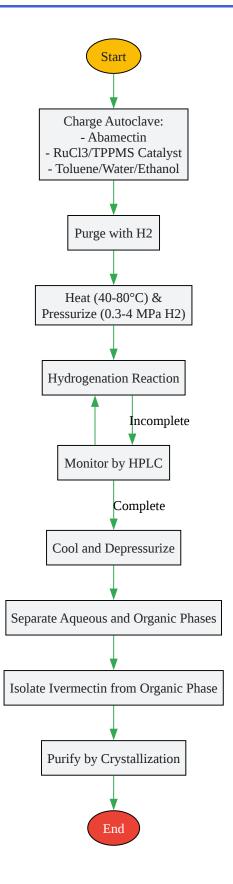




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Caption: Overall synthesis pathway of Ivermectin.





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Caption: Experimental workflow for the chemical synthesis of Ivermectin.





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Caption: Mechanism of action of Ivermectin in invertebrates.

Mechanism of Action

Ivermectin exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1] It binds with high affinity and selectivity to glutamate-gated chloride ion channels, which are present in the nerve and muscle cells of these organisms.[9] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[9] The hyperpolarization ultimately causes paralysis and death of the parasite.[9] Mammals are largely unaffected at therapeutic doses because glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.[1]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Synthesis of Ivermectin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394613#antiparasitic-agent-17-synthesis-pathwayand-methodology]

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